6-[[1-[3-(2-methylquinolin-5-yl)oxypropyl]piperidin-4-yl]methyl]-4H-1,4-benzoxazin-3-one
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Overview
Description
6-[[1-[3-(2-methylquinolin-5-yl)oxypropyl]piperidin-4-yl]methyl]-4H-1,4-benzoxazin-3-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and biochemistry.
Scientific Research Applications
Synthesis and Characterization
Enantioselective Synthesis : The compound has been used in the development of enantioselective processes, particularly in the synthesis of calcitonin gene-related peptide (CGRP) receptor antagonists, showcasing its utility in stereoselective and economical syntheses (Cann et al., 2012).
Innovative Synthesis Methods : Its derivatives, like 1,3-benzoxazines, have been synthesized through novel methods, such as three-component reactions in water, highlighting advanced synthetic techniques in medicinal chemistry (Rostami-Charati, 2013).
Complex Synthesis and Molecular Docking : Synthesis of complex derivatives involving chromene and quinoline moieties attached to pyrimide and piperazine has been achieved. These compounds showed potential in molecular docking studies, indicating their relevance in drug development (Parveen et al., 2017).
Biological and Pharmacological Activities
Analgesic and Anti-inflammatory Activities : Certain derivatives linked to quinazolin-4-one ring exhibit significant analgesic and anti-inflammatory activities, underlining the compound's potential in therapeutic applications (Dewangan et al., 2016).
Luminescent Properties and Electron Transfer : Piperazine substituted derivatives have been studied for their luminescent properties and photo-induced electron transfer, which could be leveraged in developing novel photonic materials or sensors (Gan et al., 2003).
Antimicrobial and Antituberculous Properties : Some derivatives have shown antimycobacterial activities against various strains of Mycobacterium tuberculosis, indicating their potential in treating bacterial infections (Senthilkumar et al., 2009).
Antihypertensive Activity : Derivatives like spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones have been evaluated for antihypertensive activity, suggesting their application in cardiovascular drug research (Clark et al., 1983).
properties
CAS RN |
420785-78-0 |
---|---|
Product Name |
6-[[1-[3-(2-methylquinolin-5-yl)oxypropyl]piperidin-4-yl]methyl]-4H-1,4-benzoxazin-3-one |
Molecular Formula |
C27H31N3O3 |
Molecular Weight |
445.6 g/mol |
IUPAC Name |
6-[[1-[3-(2-methylquinolin-5-yl)oxypropyl]piperidin-4-yl]methyl]-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C27H31N3O3/c1-19-6-8-22-23(28-19)4-2-5-25(22)32-15-3-12-30-13-10-20(11-14-30)16-21-7-9-26-24(17-21)29-27(31)18-33-26/h2,4-9,17,20H,3,10-16,18H2,1H3,(H,29,31) |
InChI Key |
YFAPUSXUACZEQJ-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=C1)C(=CC=C2)OCCCN3CCC(CC3)CC4=CC5=C(C=C4)OCC(=O)N5 |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CC=C2)OCCCN3CCC(CC3)CC4=CC5=C(C=C4)OCC(=O)N5 |
synonyms |
6-[(1-[3-(2-Methylquinolin-5-yl)oxypropyl]piperidin-4-yl)methyl]-4H-1,4-benzoxazin-3-one |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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